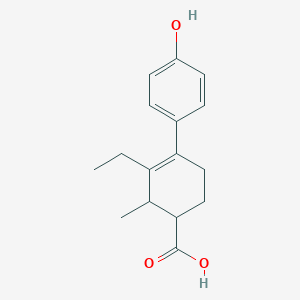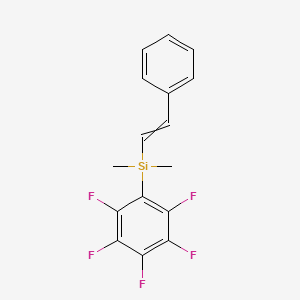
Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a pentafluorophenyl group and a 2-phenylethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)- typically involves the reaction of dimethylchlorosilane with pentafluorophenyl lithium and 2-phenylethenyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and high yield. Purification steps, such as distillation or chromatography, are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane group to a silyl hydride.
Substitution: The pentafluorophenyl and 2-phenylethenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react under mild conditions, often in the presence of a catalyst.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silyl hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Medicine: Investigated for its potential use in medical imaging and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)- involves its interaction with various molecular targets. The silane group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. The pentafluorophenyl and 2-phenylethenyl groups can participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxy(pentafluorophenyl)silane: Similar in structure but with methoxy groups instead of dimethyl groups.
Tris(pentafluorophenyl)borane: Contains three pentafluorophenyl groups bonded to boron instead of silicon.
Uniqueness
Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)- is unique due to the combination of its silane group with both pentafluorophenyl and 2-phenylethenyl groups. This unique structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and material science.
Eigenschaften
CAS-Nummer |
21673-46-1 |
|---|---|
Molekularformel |
C16H13F5Si |
Molekulargewicht |
328.35 g/mol |
IUPAC-Name |
dimethyl-(2,3,4,5,6-pentafluorophenyl)-(2-phenylethenyl)silane |
InChI |
InChI=1S/C16H13F5Si/c1-22(2,9-8-10-6-4-3-5-7-10)16-14(20)12(18)11(17)13(19)15(16)21/h3-9H,1-2H3 |
InChI-Schlüssel |
DNDMMTGLSQZGLF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C=CC1=CC=CC=C1)C2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B14699196.png)
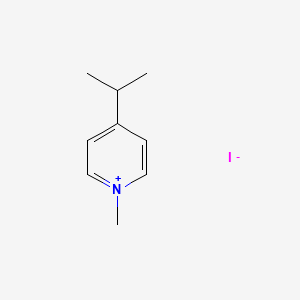

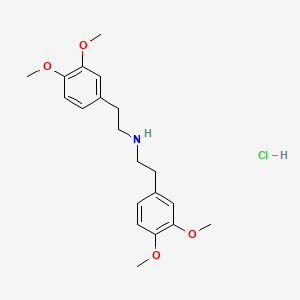
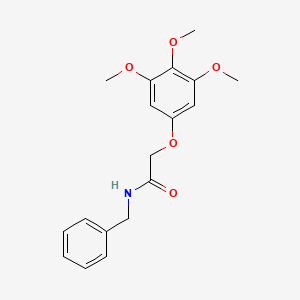
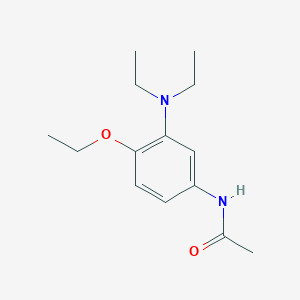
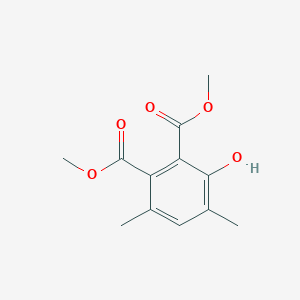
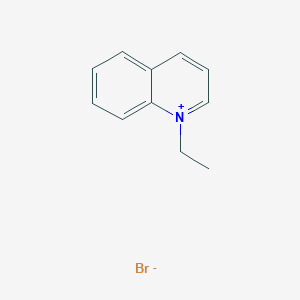
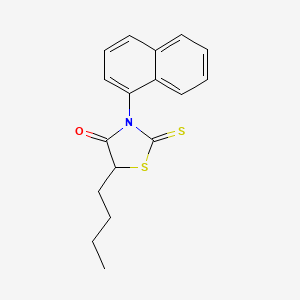


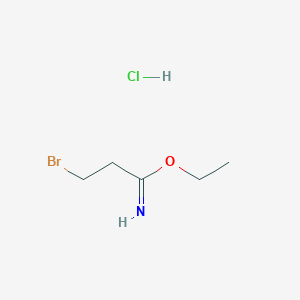
![2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14699250.png)
